molecular formula C19H24N4S2 B11491149 3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-benzyl-7-(dipropylamino)-5-methyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11491149
M. Wt: 372.6 g/mol
InChI Key: IAOYFZZFKRFZSA-UHFFFAOYSA-N
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Description

3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the formation of the thiazolopyrimidine core. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thioethers.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

    Cyclization: The compound can undergo cyclization reactions to form various fused ring systems, which are of interest in drug design and development.

Scientific Research Applications

3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. For instance, as a corticotropin-releasing factor receptor antagonist, it binds to the CRF receptors, inhibiting the binding of the natural ligand and thereby modulating the stress response pathway . This interaction can lead to reduced levels of stress hormones and alleviation of stress-related symptoms.

Comparison with Similar Compounds

Similar compounds to 3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE include other thiazolopyrimidines such as:

The uniqueness of 3-BENZYL-7-(DIPROPYLAMINO)-5-METHYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE lies in its specific substitution pattern and the presence of both benzyl and dipropylamino groups, which contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C19H24N4S2

Molecular Weight

372.6 g/mol

IUPAC Name

3-benzyl-7-(dipropylamino)-5-methyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C19H24N4S2/c1-4-11-22(12-5-2)17-16-18(21-14(3)20-17)23(19(24)25-16)13-15-9-7-6-8-10-15/h6-10H,4-5,11-13H2,1-3H3

InChI Key

IAOYFZZFKRFZSA-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=NC2=C1SC(=S)N2CC3=CC=CC=C3)C

Origin of Product

United States

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